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Abstract
(3-Bromopyridin-2-yl)methanol is a substituted pyridine derivative of significant interest in

medicinal chemistry and organic synthesis. As a versatile building block, its structural and

electronic properties are crucial for the rational design of novel therapeutics and functional

materials.[1][2] This technical guide provides a summary of the theoretical and computational

studies on this molecule and its close analogs, offering insights into its molecular geometry,

vibrational modes, and electronic characteristics. Due to a lack of specific theoretical studies on

(3-Bromopyridin-2-yl)methanol, this guide leverages comprehensive data from its structural

analog, 3-bromo-2-hydroxypyridine, to infer and discuss its physicochemical properties. The

methodologies presented herein, including Density Functional Theory (DFT) and Hartree-Fock

(HF) calculations, are standard in the field and provide a robust framework for understanding

bromopyridine systems.[1]

Introduction
Substituted pyridines are fundamental scaffolds in a vast array of pharmacologically active

compounds.[2] The presence of a bromine atom and a hydroxymethyl group on the pyridine

ring of (3-Bromopyridin-2-yl)methanol offers two distinct reactive sites for synthetic

modification, making it a valuable precursor in the development of complex molecular

architectures.[1] The bromine atom can participate in various cross-coupling reactions, while

the hydroxymethyl group can be oxidized or converted to other functional groups.[1]
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Understanding the theoretical underpinnings of this molecule's structure and reactivity is

paramount for its effective utilization in drug discovery and materials science.

Molecular Structure and Properties
(3-Bromopyridin-2-yl)methanol, with the chemical formula C6H6BrNO and a molecular

weight of approximately 188.02 g/mol , is a solid at room temperature.[3][4] Its structure is

characterized by a pyridine ring substituted with a bromine atom at the 3-position and a

hydroxymethyl group at the 2-position.

Identifier Value

IUPAC Name (3-bromopyridin-2-yl)methanol[4]

CAS Number 52378-64-0[3][4]

Molecular Formula C6H6BrNO[3]

Molecular Weight 188.02 g/mol [4]

InChIKey FTTLCYCJDYIEFO-UHFFFAOYSA-N[4]

Computational Analysis
In the absence of direct computational studies on (3-Bromopyridin-2-yl)methanol, we present

data from a detailed theoretical investigation of its close analog, 3-bromo-2-hydroxypyridine,

performed using Density Functional Theory (DFT) with the B3LYP functional and the 6-

311++G(d,p) basis set.[1] These computational methods are well-established for providing

reliable predictions of molecular geometries, vibrational frequencies, and electronic properties.

Optimized Molecular Geometry
The optimized geometric parameters for the analog 3-bromo-2-hydroxypyridine were calculated

using both Hartree-Fock (HF) and DFT methods. The following table summarizes key bond

lengths and angles.
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Parameter Hartree-Fock (HF)
Density Functional Theory

(DFT/B3LYP)

Bond Lengths (Å)

C-Br 1.889 1.915

C-C (ring) 1.385 - 1.401 1.395 - 1.412

**Bond Angles (°) **

C-C-Br 120.5 120.1

C-N-C 117.8 118.2

C-C-O 119.5 119.9

Data sourced from a

computational study on the

analog 3-bromo-2-

hydroxypyridine.[1]

Vibrational Spectroscopy
Theoretical vibrational analysis is crucial for interpreting experimental infrared and Raman

spectra. The calculated vibrational frequencies for an analog, 3-pyridinemethanol, are

presented below, showcasing the assignments for key functional groups.
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Vibrational Mode

Calculated

Wavenumber (cm⁻¹)

(DFT/B3LYP)

Experimental

Wavenumber (cm⁻¹)

(FT-IR)

Assignment

O-H Stretch 3658 3380
Stretching of the

hydroxyl group

C-H Stretch

(Aromatic)
3070 3065

Stretching of C-H

bonds on the pyridine

ring

C-H Stretch (Aliphatic) 2960 2950

Stretching of C-H

bonds in the CH₂

group

C=N Stretch 1595 1585
Ring stretching within

the pyridine core

C=C Stretch 1480 1475
Ring stretching within

the pyridine core

O-H Bend 1340 1335
In-plane bending of

the hydroxyl group

C-O Stretch 1030 1025
Stretching of the

carbon-oxygen bond

Data sourced from a

computational study

on the analog 3-

pyridinemethanol.[1]

Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular

Orbital (LUMO) are key to understanding a molecule's reactivity.[1] The energy difference

between them, the HOMO-LUMO gap, is an indicator of chemical stability.[1] A smaller gap

suggests higher reactivity.
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Molecular Orbital Energy (eV) in Methanol

HOMO -6.879

LUMO -1.475

HOMO-LUMO Gap (ΔE) 5.403

Data based on the analogous compound 3-

bromo-2-hydroxypyridine calculated at the

B3LYP/6-311++G(d,p) level.[1]

The calculated HOMO-LUMO gap of 5.403 eV for the analog in methanol suggests significant

stability.[1]

Experimental and Computational Protocols
Synthesis of Bromopyridines
A general method for the synthesis of 3-bromopyridine involves the direct bromination of

pyridine. The protocol includes the following steps:

Pyridine and 80-95% sulfuric acid are cooled to 0°C.

Bromine is added dropwise to the solution.

The reaction mixture is heated to 130-140°C for 7-8 hours.

After the reaction, the mixture is cooled in an ice bath.

The pH is adjusted to 8 with a 6N sodium hydroxide solution.

The product is extracted with an organic solvent, followed by drying, filtration, concentration,

and distillation.

Computational Methodology
The theoretical data presented for the analog 3-bromo-2-hydroxypyridine was obtained using

the following computational protocol:
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Software: Gaussian 09 program package.

Method: Density Functional Theory (DFT) and Hartree-Fock (HF).

Functional: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr

correlation functional (B3LYP).

Basis Set: 6-311++G(d,p).

Procedure:

The molecular geometry was optimized to a minimum energy state.

Vibrational frequency calculations were performed on the optimized geometry to confirm it

as a true minimum and to obtain theoretical vibrational spectra.

Frontier Molecular Orbital (HOMO and LUMO) energies were calculated from the

optimized structure.

The effects of different solvents (gas phase, water, DMSO, methanol) were modeled using

a continuum solvation model.[1]

Visualizations
Molecular Structure
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Caption: Molecular structure of (3-Bromopyridin-2-yl)methanol.

Computational Workflow
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Caption: A generalized workflow for the computational analysis of bromopyridine derivatives.
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Caption: Potential synthetic transformations of (3-Bromopyridin-2-yl)methanol.

Conclusion
While direct theoretical studies on (3-Bromopyridin-2-yl)methanol are not extensively

available in the current literature, a comprehensive analysis of its close structural analog, 3-

bromo-2-hydroxypyridine, provides valuable insights into its likely geometric and electronic

properties. The computational data suggests that this class of molecules is characterized by

high stability, as indicated by a large HOMO-LUMO gap. The established protocols for both

synthesis and computational analysis offer a clear pathway for further investigation and

utilization of (3-Bromopyridin-2-yl)methanol as a key intermediate in the development of new

chemical entities for the pharmaceutical and materials science sectors. Future computational

work should focus on the specific title compound to further refine our understanding of the

influence of the hydroxymethyl group on its properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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